N'-cyclohexylidene-4-(dimethylamino)benzohydrazide
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Overview
Description
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide is an organic compound with the molecular formula C15H21N3O It is a derivative of benzohydrazide, featuring a cyclohexylidene group and a dimethylamino group attached to the benzene ring
Scientific Research Applications
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
Target of Action
The primary target of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase and is considered a potential drug target for cancer, diabetes, and neurodegenerative diseases .
Mode of Action
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide interacts with its target, MARK4, by binding to it . This binding inhibits the kinase activity of MARK4, leading to changes in the phosphorylation status of its downstream targets .
Biochemical Pathways
The inhibition of MARK4 by N’-cyclohexylidene-4-(dimethylamino)benzohydrazide affects several biochemical pathways. MARK4 regulates the dynamics of microtubules through its phosphorylation, playing a significant role in cell division, cell proliferation, and cell cycle regulation . Therefore, the inhibition of MARK4 can impact these cellular processes.
Result of Action
The molecular and cellular effects of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide’s action include the inhibition of MARK4, leading to changes in cell division, cell proliferation, and cell cycle regulation . This can potentially inhibit the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide typically involves the reaction of 4-(dimethylamino)benzohydrazide with cyclohexanone. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-4-(dimethylamino)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzohydrazide: A precursor to N’-cyclohexylidene-4-(dimethylamino)benzohydrazide, with similar structural features.
Cyclohexanone: Another related compound used in the synthesis of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide.
Benzohydrazide derivatives: A class of compounds with similar core structures but different substituents.
Uniqueness
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide is unique due to the presence of both cyclohexylidene and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(cyclohexylideneamino)-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18(2)14-10-8-12(9-11-14)15(19)17-16-13-6-4-3-5-7-13/h8-11H,3-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPBAYVCOULZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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